molecular formula C23H32N2O3S B15108564 1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B15108564
M. Wt: 416.6 g/mol
InChI Key: RXUOYBDFYRHPKB-UHFFFAOYSA-N
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Description

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a propoxyphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Propoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methyl-5-(methylethyl)-2-propoxyphenyl intermediate. This step involves the alkylation of a phenol derivative with a suitable alkyl halide under basic conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is achieved by reacting the propoxyphenyl intermediate with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Piperazine Ring Formation: The final step involves the coupling of the sulfonylated intermediate with phenylpiperazine. This reaction is typically carried out under reflux conditions in an appropriate solvent, such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-methylpiperazine
  • **1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-ethylpiperazine
  • **1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-isopropylpiperazine

Uniqueness

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group on the piperazine ring enhances its ability to interact with aromatic residues in biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C23H32N2O3S/c1-5-15-28-22-16-19(4)21(18(2)3)17-23(22)29(26,27)25-13-11-24(12-14-25)20-9-7-6-8-10-20/h6-10,16-18H,5,11-15H2,1-4H3

InChI Key

RXUOYBDFYRHPKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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